![molecular formula C14H17NO4 B3055999 (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one CAS No. 682746-13-0](/img/structure/B3055999.png)
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the phenylamino group . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one may involve continuous flow processes to enhance efficiency and yield. The use of biocatalytic transaminase technology has been explored to achieve high enantiomeric excess and yield . This method involves a three-step flow process that includes the formation and reduction of an azide intermediate, followed by transamination to obtain the desired enantiomer.
化学反応の分析
Types of Reactions
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylamino moiety.
科学的研究の応用
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
作用機序
The mechanism of action of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of prolyl hydroxylase domain-containing proteins, forming hydrogen bonds and π-π interactions with key residues in the enzyme’s active site . These interactions disrupt the enzyme’s function, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure and is used in the synthesis of biologically active molecules.
2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Another spirocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
特性
CAS番号 |
682746-13-0 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
(7R)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m1/s1 |
InChIキー |
KAVBTTIIAFQRLE-CYBMUJFWSA-N |
SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
異性体SMILES |
C1CC2(C[C@H](C1=O)ONC3=CC=CC=C3)OCCO2 |
正規SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B3055916.png)
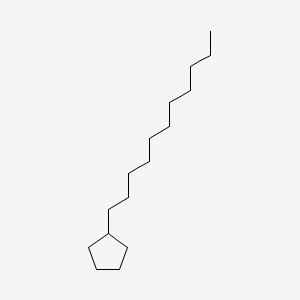
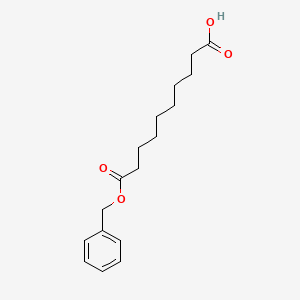
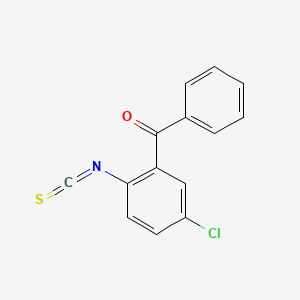
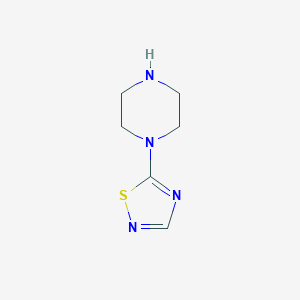


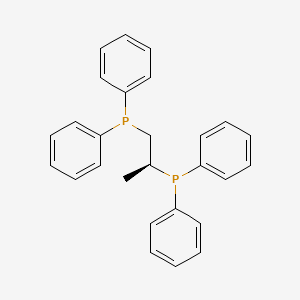
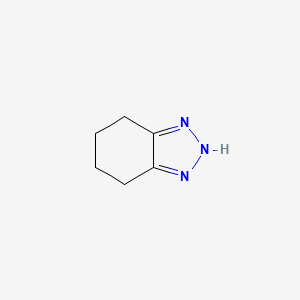


![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)


